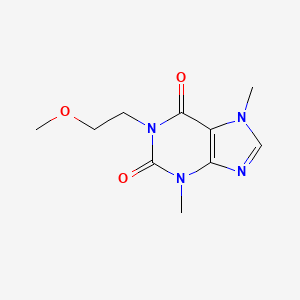

1-(Methoxyethyl) theobromine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Methylation: The methyl groups at positions 3 and 7 can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparación Con Compuestos Similares

Similar Compounds

Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Uniqueness

3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione is unique due to the presence of the 2-methoxyethyl group, which may confer distinct chemical and biological properties compared to other purine derivatives.

Actividad Biológica

1-(Methoxyethyl) theobromine is a methylxanthine derivative of theobromine, a compound commonly found in cocoa and chocolate. This article explores its biological activity, pharmacokinetics, and potential health benefits based on diverse research findings.

Pharmacokinetics

The pharmacokinetics of this compound resemble those of its parent compound, theobromine. Studies indicate that after oral administration, the compound exhibits delayed intestinal absorption with low plasma protein binding (8-17%) in animal models such as rats and rabbits. The bioavailability approaches 100%, suggesting efficient absorption despite variations in gastrointestinal transit times depending on dosage .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 8-17% |

| Mean Elimination Half-Time | 4.3-5.6 hours |

| Bioavailability | ~100% |

| Dosage Range (Rabbits) | 1-100 mg/kg |

Metabolism

The metabolic pathways of this compound involve biotransformation primarily in the liver, where it is converted into various metabolites such as 3,7-dimethyluric acid and 6-amino-5-(N-methylformylamino)-1-methyluracil. The metabolism is influenced by factors such as dosage and pre-treatment with other substances like phenobarbital or 3-methylcholanthrene, which can alter elimination rates significantly .

Health Benefits

Recent studies have highlighted several potential health benefits associated with the consumption of methylxanthines like this compound:

- Cardiometabolic Effects : Research indicates that consumption of cocoa products containing theobromine may improve flow-mediated dilatation, lower blood pressure, and enhance lipoprotein levels, contributing to cardiovascular health .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems .

- Neuroprotective Effects : Some studies suggest that methylxanthines may have neuroprotective properties, potentially benefiting cognitive function and mood stabilization .

Study on Chocolate Consumption

A study assessing the effects of dark chocolate consumption on cardiovascular health found that participants who consumed dark chocolate exhibited significant improvements in blood pressure and endothelial function. The study linked these benefits to both flavan-3-ols and theobromine content within dark chocolate products .

Evaluation of Theobromine Content

In a recent evaluation of various chocolate products, it was found that dark chocolates contained significantly higher levels of theobromine compared to milk chocolates (883.11 mg vs. 125.54 mg per 100 g). This suggests a direct correlation between cocoa content and the potential health benefits derived from these products .

Propiedades

Número CAS |

63906-61-6 |

|---|---|

Fórmula molecular |

C10H14N4O3 |

Peso molecular |

238.24 g/mol |

Nombre IUPAC |

1-(2-methoxyethyl)-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C10H14N4O3/c1-12-6-11-8-7(12)9(15)14(4-5-17-3)10(16)13(8)2/h6H,4-5H2,1-3H3 |

Clave InChI |

OGYDFHUEGLLFKA-UHFFFAOYSA-N |

SMILES canónico |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCOC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.